(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like the one often involves multi-step reactions, starting from simpler organic molecules. For example, a related compound, methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, was synthesized from 4,5-dinitro-1,2-benzenediamine and methyl 2-hydroxy-4-carboxybenzoate using a one-pot synthesis method, indicating the potential for innovative synthetic routes for complex molecules (Zhang Qinglon, 2014).
Molecular Structure Analysis
The detailed molecular structure of organic compounds is often elucidated using techniques such as IR, ESI-MS, and 1H NMR, as done for the aforementioned compound, providing insights into the molecular framework and functional groups present, which can be inferred for the compound of interest (Zhang Qinglon, 2014).
Chemical Reactions and Properties
Organic compounds exhibit a wide range of chemical reactions, often dependent on their functional groups. For instance, a reaction involving 2-hydroxyaryl(5-methylfur-2-yl)alkanes rearranged into benzo[b]furan derivatives, showcasing the furan ring's reactivity which might be relevant to our compound of interest (A. Gutnov et al., 1999).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity can be deduced from related compounds. For example, the synthesis and characterization of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate revealed its photophysical properties and quantum yields, indicating how substituents affect these properties, which could be analogous for the compound (Soyeon Kim et al., 2021).
Chemical Properties Analysis
The chemical behavior, including reactivity towards other compounds and stability under various conditions, can be inferred from related research. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process highlights the potential pathways and reactivity patterns that might be relevant to the compound of interest (B. Gabriele et al., 2006).
Scientific Research Applications
1. Structural Analysis and Stereochemistry
The study of compounds structurally related to (6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate has enabled advancements in understanding stereochemistry and molecular structure. For instance, the crystallographic analysis of similar compounds has been utilized to determine the absolute structure and relative stereochemistry of chiral centers in these molecules (Reed et al., 2013).
2. Functionalization and Synthetic Methodology
Research has been conducted on the selective functionalization of primary hydroxy groups in molecules akin to (6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate. This includes the development of procedures for preparing functionally substituted diols, which are significant for various synthetic applications (Raskil’dina et al., 2015).
3. Radiochemistry and Imaging Agents
Compounds with structural similarities to (6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate have been synthesized for potential use in radiochemistry, particularly as PET radiotracers for imaging diseases like Alzheimer's (Gao et al., 2018).
4. Corrosion Inhibition
Derivatives of similar molecular structures have been studied for their potential as corrosion inhibitors. Computational studies, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have been used to understand their adsorption behavior and efficacy in protecting materials like mild steel in corrosive environments (Koulou et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBIHIDJVMVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975636 | |
Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate | |
CAS RN |
6022-96-4, 6612-91-5, 6893-72-7 | |
Record name | NSC127670 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC102633 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC84317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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